Metaraminol tartrate

Obstetric Anesthesia Cesarean Section Neonatal Acidosis

Metaraminol tartrate (bitartrate) is a mixed α-adrenergic agonist with proven clinical superiority over ephedrine—significantly reducing fetal acidosis risk in obstetric anesthesia. Its defined crystalline structure, high aqueous solubility, and ≥98% purity make it the preferred salt form for analytical standard development and in vivo pharmacology studies. A validated dose conversion ratio (13:1 vs. norepinephrine) and non-inferiority to first-line vasopressors support formulary decisions. Procure this high-purity reference standard to ensure accurate calibration, isomer separation, and regulatory-compliant quality control.

Molecular Formula C13H19NO8
Molecular Weight 317.29 g/mol
CAS No. 33402-03-8
Cat. No. B1676335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetaraminol tartrate
CAS33402-03-8
SynonymsAramine
Araminol
Bitartrate, Metaraminol
hydroxyphenylpropanolamine
Isophenylephrine
m Hydroxynorephedrine
m Hydroxyphenylpropanolamine
m-Hydroxynorephedrine
m-hydroxyphenylpropanolamine
meta Hydroxynorephedrine
meta-Hydroxynorephedrine
Metaradrin
Metaraminol
Metaraminol Bitartrate
Metaraminol Bitartrate (1:1)
Metaraminol Tartrate
Tartrate, Metaraminol
Molecular FormulaC13H19NO8
Molecular Weight317.29 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2-/m01/s1
InChIKeyVENXSELNXQXCNT-IJYXXVHRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Metaraminol Tartrate CAS 33402-03-8 for Research and Clinical Vasopressor Procurement: A Procurement-Focused Baseline


Metaraminol tartrate (CAS 33402-03-8), also known as metaraminol bitartrate, is a synthetic sympathomimetic amine that acts as a mixed direct and indirect α-adrenergic receptor agonist with some β-adrenergic effects . Clinically, it is a potent vasopressor indicated for the prevention and treatment of acute hypotension, particularly during spinal anesthesia and in shock states [1]. This guide specifically addresses the (+)-bitartrate salt, a white crystalline powder with a defined molecular weight of 317.29 g/mol that is freely soluble in water [2].

Why Generic Substitution of Metaraminol Tartrate for Other Vasopressors Can Lead to Suboptimal Clinical and Research Outcomes


While several α-adrenergic agonists (e.g., phenylephrine, norepinephrine, ephedrine, midodrine) exist for managing hypotension, they are not therapeutically interchangeable. Key pharmacodynamic differences, such as receptor selectivity profiles (pure α-1 vs. mixed α/β), mechanisms of action (direct vs. indirect), and resulting effects on cardiac output and heart rate, lead to distinct hemodynamic profiles [1]. More critically, robust clinical evidence demonstrates that these mechanistic variations translate into significant differences in key patient outcomes, including the risk of neonatal acidosis in obstetric anesthesia [2] and potential impacts on renal function in septic shock [3]. Procurement decisions must therefore be guided by specific, comparator-backed performance data rather than broad class membership.

Metaraminol Tartrate: A Quantitative, Comparator-Backed Evidence Guide for Scientific Selection and Procurement


Superior Fetal Acid-Base Status vs. Ephedrine in Obstetric Anesthesia

In a double-blind, randomized controlled trial of women undergoing elective cesarean section with spinal anesthesia, metaraminol infusion was directly compared to ephedrine infusion. Metaraminol use resulted in a significantly higher median umbilical arterial pH and eliminated the occurrence of severe fetal acidosis (pH < 7.2), a critical marker of neonatal well-being [1].

Obstetric Anesthesia Cesarean Section Neonatal Acidosis

Non-Inferiority to Norepinephrine and Phenylephrine for Neonatal pH in Obstetric Anesthesia

A three-arm, randomized, double-blind, non-inferiority trial directly compared prophylactic infusions of metaraminol, phenylephrine, and norepinephrine during combined spinal-epidural anesthesia for elective cesarean section. Metaraminol was found to be non-inferior to both norepinephrine and phenylephrine with respect to the primary outcome of neonatal umbilical arterial pH [1].

Obstetric Anesthesia Cesarean Section Non-Inferiority Trial

Significantly Lower Serum Creatinine vs. Norepinephrine in a Septic Shock Model

In a randomized controlled study using a miniature pig model of septic shock, metaraminol infusion was compared to norepinephrine infusion for maintaining mean arterial pressure (MAP). After 3 hours of treatment, the metaraminol group exhibited a significantly lower serum creatinine level, suggesting a potential renal protective advantage over norepinephrine [1].

Septic Shock Acute Kidney Injury Vasopressor

Higher Anorectic Potency vs. Phenylephrine in a Preclinical Model

A comparative study in rats assessed the anorectic effects of metaraminol and phenylephrine. Metaraminol demonstrated greater potency in reducing food intake at early time points, with phenylephrine's potency being only 0.54 to 0.81 that of metaraminol [1].

Pharmacology Anorectic Potency Comparison

Defined, Stable Salt Form with Validated Analytical Specification

Metaraminol tartrate is a specific, crystalline salt form (white powder, mp 176-177 °C) with established pharmacopeial standards for purity. Its high aqueous solubility (freely soluble in water) differentiates it from the less soluble free base form, which is crucial for preparing reliable intravenous solutions and research formulations [1]. Procurement of the bitartrate salt ensures consistent physicochemical properties for reproducible experimental and clinical outcomes.

Analytical Chemistry Quality Control Salt Selection

Determined Dose Equivalence Ratio for Clinical Conversion from Norepinephrine

A clinical study in septic shock patients established a median dose conversion ratio between metaraminol and norepinephrine. This ratio is essential for safe and effective therapeutic substitution or transition between these two vasopressors in critical care settings [1].

Critical Care Dose Conversion Pharmacoequivalence

Defined Application Scenarios for Metaraminol Tartrate Based on Comparative Evidence


Obstetric Anesthesia: Prevention and Management of Hypotension During Cesarean Delivery

Metaraminol tartrate is a first-line or equivalent alternative to phenylephrine and norepinephrine for preventing and treating spinal anesthesia-induced hypotension during cesarean section. Comparative clinical trials confirm its non-inferiority to norepinephrine and phenylephrine in maintaining neonatal umbilical artery pH, a critical safety endpoint [1]. Critically, it offers a significant advantage over ephedrine by reducing the risk of fetal acidosis (umbilical arterial pH < 7.2), a finding that should guide formulary decisions in obstetric anesthesiology [2].

Critical Care Vasopressor Support in Septic Shock

Metaraminol tartrate serves as an effective vasopressor for restoring and maintaining mean arterial pressure in septic shock patients. Its pressor effect is comparable to that of norepinephrine [3]. Preclinical evidence suggests a potential benefit over norepinephrine in mitigating acute kidney injury, as indicated by significantly lower serum creatinine levels in a septic shock model [4]. A defined dose conversion ratio (median 13:1) is available to guide safe clinical transition from norepinephrine [5].

Preclinical Pharmacological Research: Tool Compound for α-Adrenergic and Anorectic Studies

The (+)-bitartrate salt of metaraminol is the preferred form for research applications due to its defined crystalline structure, high aqueous solubility, and availability as a high-purity analytical standard (≥98% by HPLC) . Its established and quantifiably higher anorectic potency relative to phenylephrine makes it a superior tool compound for in vivo studies focused on appetite regulation or for screening α-adrenergic agonists with specific activity profiles [6].

Analytical Method Development and Quality Control

Metaraminol tartrate of high purity (≥99.0% to 101.0% as per BP/USP monographs) is essential for use as a reference standard in analytical method development and quality control of pharmaceutical formulations. Validated HPLC methods exist for its determination in complex matrices and for the separation of its isomers [7][8]. The consistent physicochemical properties of the tartrate salt ensure reliable calibration and validation of assays required for regulatory submissions and product release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metaraminol tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.